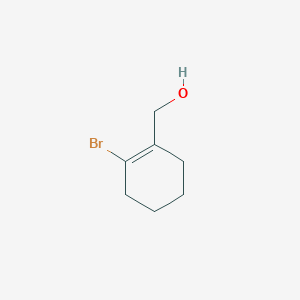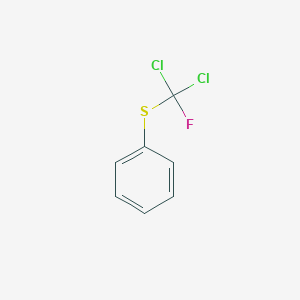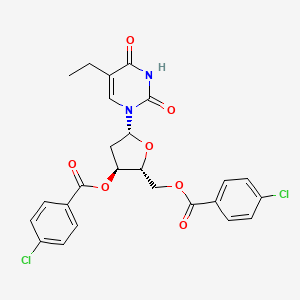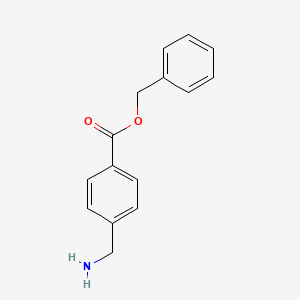
2-Bromo-1-cyclohexene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-cyclohexene-1-methanol is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclohexene, featuring a hydroxyl group attached to the cyclohexene ring. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Mecanismo De Acción
Target of Action
2-Bromo-1-cyclohexene-1-methanol, also known as (2-bromocyclohexen-1-yl)methanol, is primarily used as a reagent in organic synthesis
Mode of Action
The compound is used in chemical reactions as a reagent. Its mode of action depends on the specific reaction it is used in. For example, it can participate in bromination reactions .
Biochemical Pathways
It can be used to synthesize other compounds that do interact with such pathways .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of the compound’s action is the formation of new chemical products. The specific products depend on the reaction conditions and the other reactants present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the addition of bromine to cyclohexene in the presence of a solvent like carbon tetrachloride, followed by the reaction with a hydroxylating agent . The reaction conditions typically require low temperatures to control the addition and prevent side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-1-cyclohexene-1-methanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-cyclohexene-1-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Elimination: Strong bases like sodium ethoxide are used under controlled conditions.
Major Products
Substitution: Various substituted cyclohexene derivatives.
Oxidation: Cyclohexanone or cyclohexanal.
Elimination: Cyclohexene.
Aplicaciones Científicas De Investigación
2-Bromo-1-cyclohexene-1-methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromocyclohexene
- 1,2-Dibromocyclohexane
Uniqueness
2-Bromo-1-cyclohexene-1-methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
(2-bromocyclohexen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-7-4-2-1-3-6(7)5-9/h9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUFZUNMLIZMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463680 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117360-45-9 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)





